molecular formula C9H7BrO2 B7859550 3-(4-Bromophenyl)acrylic acid

3-(4-Bromophenyl)acrylic acid

Cat. No. B7859550
M. Wt: 227.05 g/mol
InChI Key: CPDDDTNAMBSPRN-UHFFFAOYSA-N
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Patent
US08299023B2

Procedure details

A solution of 4-bromobenzaldehyde, 1 (110 g, 0.59 mol), malonic acid (112.5 g, 1.189 mol), piperidine (11 mL) in pyridine (350 mL) was heated to 80° C. for 1 h, then refluxed for 3 h. Then the reaction mixture was cooled to room temperature, poured into a large beaker filled with cold water, and then acidified (pH<3) by slowly adding 25 mL of concentrated hydrochloric acid. The resulting precipitate was filtered and washed with cold water. The crude product was dissolved in aqueous sodium hydroxide, acidified (pH<3) (1:1 hydrochloric acid/water), filtered, and washed (cold water). The solid was dried in vacuo (60-70° C.) to give 2 (118.8 g, 88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
112.5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.C(O)(=O)[CH2:11][C:12]([OH:14])=[O:13].N1CCCCC1.Cl>N1C=CC=CC=1.O>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:11][C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
1
Quantity
110 g
Type
reactant
Smiles
Name
Quantity
112.5 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
11 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
350 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
poured into a large beaker
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with cold water
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in aqueous sodium hydroxide
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed (cold water)
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo (60-70° C.)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 118.8 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.